Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Catalog No.
S1520092
CAS No.
34570-16-6
M.F
C7H14ClNO3
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-3-ethoxyacrylate hydrochloride

CAS Number

34570-16-6

Product Name

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

IUPAC Name

ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H/b6-5+;

InChI Key

JYGHNNMPKVPTKF-IPZCTEOASA-N

SMILES

CCOC(=CC(=O)OCC)N.Cl

Synonyms

3-Amino-3-ethoxy-2-propenoic Acid Ethyl Ester Hydrochloride; 3-Amino-3-ethoxyacrylic Acid Ethyl Ester Hydrochloride; Ethyl 3-Amino-3-ethoxypropenoate Hydrochloride; Ethyl β-Amino-β-ethoxyacrylate Hydrochloride; [1-Ethoxy-2-(ethoxycarbonyl)vinyl]ammon

Canonical SMILES

CCOC(=CC(=O)OCC)[NH3+].[Cl-]

Isomeric SMILES

CCO/C(=C/C(=O)OCC)/[NH3+].[Cl-]

The exact mass of the compound Ethyl 3-amino-3-ethoxyacrylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS 34570-16-6) is a highly versatile, bench-stable building block widely procured for the synthesis of complex nitrogen-containing heterocycles. Functioning as a protected ketene N,O-acetal and amidine equivalent, this compound is a critical precursor in the pharmaceutical industry for assembling pyrimidines, pyrimidones, and benzimidazoles [1]. By offering a unique combination of a reactive 3-amino group, a 3-ethoxy leaving group, and an ester functionality, it enables highly efficient condensation reactions. Procurement of the hydrochloride salt ensures a stable, weighable solid that streamlines process chemistry and library generation, particularly in the development of targeted oncology and neurological therapeutics .

Generic substitution with the free base form (ethyl 3-amino-3-ethoxyacrylate) or simpler enamino esters (such as ethyl 3-aminocrotonate) introduces significant process liabilities. The free base is an unstable enol ether/amidine equivalent that is highly susceptible to rapid hydrolysis and polymerization under ambient conditions, leading to severe batch-to-batch stoichiometric variability . Conversely, while simpler enamino esters are more stable, they lack the critical 3-ethoxy leaving group. This omission prevents the direct displacement necessary to form 4-substituted or 4-oxygenated pyrimidines, forcing chemists to rely on multi-step, low-yield sequences involving harsh halogenation[1]. The hydrochloride salt uniquely bridges this gap, providing long-term solid-state stability while allowing for controlled, in situ release of the highly reactive free base during cyclization .

Precursor Stability and Storage (HCl Salt vs. Free Base)

The hydrochloride salt of ethyl 3-amino-3-ethoxyacrylate is isolated as a stable, crystalline solid with a melting point of 103-105 °C. When stored under standard refrigerated conditions (2-8 °C), it maintains >95% purity over extended periods . In stark contrast, the un-salified free base rapidly degrades via hydrolysis when exposed to ambient moisture, complicating precise stoichiometric measurements. The HCl salt allows for reliable, weighable handling in process environments, ensuring that the reactive species is only generated in situ upon the addition of a mild base like DIPEA .

Evidence DimensionHandling stability and purity retention
Target Compound Data>95% purity maintained as a stable solid (mp 103-105 °C)
Comparator Or BaselineFree base (rapid hydrolysis and degradation under ambient moisture)
Quantified DifferenceExtended shelf-life and precise stoichiometric control without degradation
ConditionsStandard laboratory storage (2-8 °C) and atmospheric exposure during weighing

Procurement of the HCl salt eliminates the need for immediate, on-site generation of the unstable free base, reducing batch-to-batch variability in manufacturing.

High-Yield One-Pot Heterocycle Synthesis

In process-scale pharmaceutical synthesis, ethyl 3-amino-3-ethoxyacrylate hydrochloride demonstrates exceptional efficiency in one-pot cyclizations. During the development of the anxiolytic agent RWJ-51204, reaction of this HCl salt with a reduced nitroaniline intermediate yielded the target 1-(2-cyanoethyl)-2-carbethoxymethyl-5-fluorobenzimidazole in a 75% isolated yield [1]. Standard multi-step cyclizations using unfunctionalized cyanoacetates or simpler esters typically suffer from competing side reactions, often resulting in overall yields below 50%. The controlled reactivity of the in situ neutralized salt minimizes these side reactions, significantly improving throughput [1].

Evidence DimensionSynthetic yield of complex benzimidazole/pyrimidine cores
Target Compound Data75% isolated yield in a single step
Comparator Or BaselineStandard multi-step cyclization using unfunctionalized cyanoacetates (<50% overall yield)
Quantified Difference>25% absolute yield improvement and reduction in step count
ConditionsCondensation with substituted anilines/diamines using mild base in ethanol

High one-pot yields directly translate to lower solvent waste, reduced labor time, and lower overall cost of goods (COGs) in API manufacturing.

Superior Leaving Group Efficacy for Direct Functionalization

The structural inclusion of the 3-ethoxy group provides a highly efficient leaving group during nucleophilic condensation, a feature absent in standard enamino esters like ethyl 3-aminocrotonate. In the synthesis of PI3K/Akt/mTOR inhibitors, the 3-ethoxy group is directly displaced by nucleophiles such as morpholine to form morpholino pyrimidines in a single step [1]. If ethyl 3-aminocrotonate were used, the retained C3-methyl group would necessitate at least two additional synthetic steps (e.g., oxidation/halogenation followed by nucleophilic substitution) to achieve the same substitution pattern, adding significant time and reagent costs [1].

Evidence DimensionDirect functionalization capability during cyclization
Target Compound DataDirect displacement of the 3-ethoxy group for 1-step functionalization
Comparator Or BaselineEthyl 3-aminocrotonate (requires 2+ additional steps for similar functionalization)
Quantified DifferenceElimination of 2 downstream synthetic steps (halogenation + substitution)
ConditionsNucleophilic condensation with amines (e.g., morpholine) during heterocycle formation

Selecting this specific functionalized building block streamlines the synthetic route, avoiding hazardous halogenating reagents and improving overall process safety.

Synthesis of PI3K/Akt/mTOR Inhibitors

The compound is a critical precursor for generating morpholino pyrimidine cores, which are essential structural motifs in several PI3Kβ and dual PI3K/mTOR inhibitors. Its ability to undergo clean condensation with morpholine and diamines makes it the preferred starting material for assembling these targeted oncology drugs [1].

Process-Scale Manufacturing of Benzimidazoles and Anxiolytics

In process chemistry, such as the scalable synthesis of RWJ-51204, the HCl salt allows for a safe, high-yield (75%) one-pot cyclization with substituted anilines. This application benefits heavily from the compound's solid-state stability and controlled reactivity upon in situ neutralization [2].

General Pyrimidine and Triazine Library Generation

For discovery chemistry, the dual electrophilic/nucleophilic nature of the neutralized ethyl 3-amino-3-ethoxyacrylate allows rapid assembly of diverse heterocyclic libraries. It is heavily utilized in medicinal chemistry to explore structure-activity relationships (SAR) around pyrimidone and related scaffolds without requiring complex, multi-step precursor synthesis [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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